N1-(2,2-Dimethylthietan-3-yl)malonamide
Description
N1-(2,2-Dimethylthietan-3-yl)malonamide is a malonamide derivative featuring a thietane ring substituted with two methyl groups at the 2-position. Malonamides, characterized by a central malonyl bridge (CH₂(CONH-R)₂), are versatile due to their ability to act as linkers in peptidomimetics, inhibitors, and coordination ligands .
Properties
Molecular Formula |
C8H14N2O2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
N'-(2,2-dimethylthietan-3-yl)propanediamide |
InChI |
InChI=1S/C8H14N2O2S/c1-8(2)5(4-13-8)10-7(12)3-6(9)11/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,12) |
InChI Key |
OEZGAJHKBMCLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(=O)CC(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Dimethylthietan-3-yl)malonamide can be achieved through multi-component reactions. One such method involves the condensation of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This one-pot, five-component reaction is efficient and does not require a catalyst, making it a convenient approach for synthesizing malonamide derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and the use of isocyanides can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-Dimethylthietan-3-yl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The thietane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as acting as enzyme inhibitors or receptor agonists.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2,2-Dimethylthietan-3-yl)malonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Malonamide Derivatives
Malonamide derivatives vary widely based on substituents attached to the nitrogen atoms of the malonyl core. Below is a detailed comparison of N1-(2,2-Dimethylthietan-3-yl)malonamide with structurally related compounds from the evidence:
Key Observations:
Substituent Impact on Bioactivity: Bulky substituents (e.g., hexafluoro-methoxy phenyl in 8r) enhance hydrophobic interactions, improving pesticidal activity . Aromatic and heterocyclic groups (e.g., flavone in 6c, indazol-pyridinyl in CHMFL-KIT-033) are critical for targeting viral proteases or kinases .
Synthetic Accessibility: Malonamides are typically synthesized via condensation of malonyl dichloride with amines. For example, N1-(2-hydroxy-1-phenylethyl)malonamide (1e) was synthesized using 2,2-dimethylmalonyldichloride and amino alcohols under mild conditions . Yields for malonamide derivatives range widely (25–56%), influenced by steric hindrance and solubility of reactants .
Role of the Malonamide Linker :
- The malonyl bridge enhances conformational flexibility, enabling optimal binding in enzyme pockets. For instance, replacing glycinamide with malonamide in fXa inhibitors increased potency (Ki < 1 nM) due to improved spatial alignment .
- In contrast, rigidified analogs (e.g., cyclam-based malonamides) serve as tetradentate ligands for metal coordination, as seen in Au(III) complexes .
Insights:
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